Methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate
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Overview
Description
Methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[222]octane-4-carboxylate is a bicyclic organic compound featuring a unique structure that includes an iodomethyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves the following steps:
Formation of the bicyclic core: The bicyclic core can be synthesized through a [4+2] cycloaddition reaction involving cyclohexenones and electron-deficient alkenes under enamine/iminium catalysis.
Introduction of the iodomethyl group: The iodomethyl group can be introduced via a halogenation reaction using iodine and a suitable halogenating agent.
Esterification: The carboxylate ester can be formed through esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
Substitution: Products include azides, nitriles, and thiols.
Oxidation: Products include ketones and aldehydes.
Reduction: Products include primary alcohols.
Scientific Research Applications
Methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its interaction with various molecular targets:
Nucleophilic Substitution: The iodomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center.
Oxidation and Reduction: The ester and iodomethyl groups can undergo redox reactions, altering the compound’s chemical properties.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound used as a catalyst in organic synthesis.
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom.
Properties
Molecular Formula |
C12H19IO3 |
---|---|
Molecular Weight |
338.18 g/mol |
IUPAC Name |
methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C12H19IO3/c1-10(2)12(9(14)15-3)6-4-11(8-13,16-10)5-7-12/h4-8H2,1-3H3 |
InChI Key |
AZQCLOUUXOYDCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCC(O1)(CC2)CI)C(=O)OC)C |
Origin of Product |
United States |
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